2-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide
2-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0719735
InChI:
InChI=1S/C19H19FN2O2/c20-17-10-3-2-9-16(17)18(23)21-15-8-6-7-14(13-15)19(24)22-11-4-1-5-12-22/h2-3,6-10,13H,1,4-5,11-12H2,(H,21,23)
SMILES:
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F
Molecular Formula:
C19H19FN2O2
Molecular Weight:
326.4 g/mol
2-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide
CAS No.:
Cat. No.: VC0719735
Molecular Formula: C19H19FN2O2
Molecular Weight: 326.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19FN2O2 |
|---|---|
| Molecular Weight | 326.4 g/mol |
| IUPAC Name | 2-fluoro-N-[3-(piperidine-1-carbonyl)phenyl]benzamide |
| Standard InChI | InChI=1S/C19H19FN2O2/c20-17-10-3-2-9-16(17)18(23)21-15-8-6-7-14(13-15)19(24)22-11-4-1-5-12-22/h2-3,6-10,13H,1,4-5,11-12H2,(H,21,23) |
| Standard InChI Key | OYCFBNOXYIUABY-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F |
| Canonical SMILES | C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator